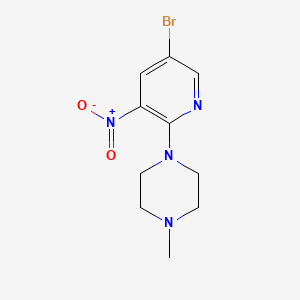
3-Chloro-1-ethyl-4-iodo-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-ethyl-4-iodo-1H-pyrazole typically involves a series of organic reactions, including halogenation and cyclization . One common method involves the reaction of 3-chloro-1-ethylpyrazole with iodine in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes using similar synthetic routes as in laboratory settings. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-1-ethyl-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
3-Chloro-1-ethyl-4-iodo-1H-pyrazole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Chloro-1-ethyl-4-iodo-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or modulate the activity of these targets, leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and the structure of the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-1-ethyl-4-bromo-1H-pyrazole: Similar in structure but with a bromine atom instead of iodine.
3-Chloro-1-ethyl-4-fluoro-1H-pyrazole: Contains a fluorine atom instead of iodine.
3-Chloro-1-ethyl-4-methyl-1H-pyrazole: Has a methyl group instead of iodine.
Uniqueness
3-Chloro-1-ethyl-4-iodo-1H-pyrazole is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and potential for further functionalization . This combination of halogens makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C5H6ClIN2 |
|---|---|
Peso molecular |
256.47 g/mol |
Nombre IUPAC |
3-chloro-1-ethyl-4-iodopyrazole |
InChI |
InChI=1S/C5H6ClIN2/c1-2-9-3-4(7)5(6)8-9/h3H,2H2,1H3 |
Clave InChI |
XGDBQBODTTVEOX-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=N1)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


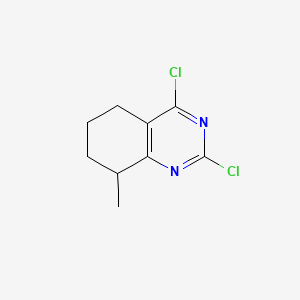
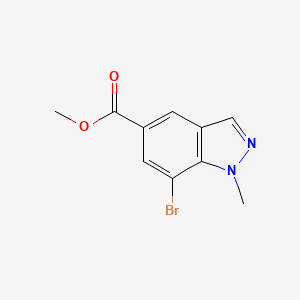
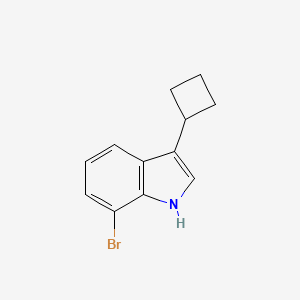


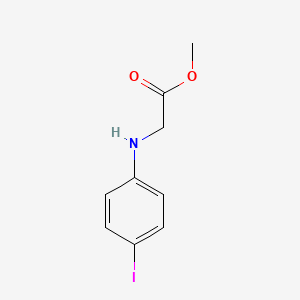
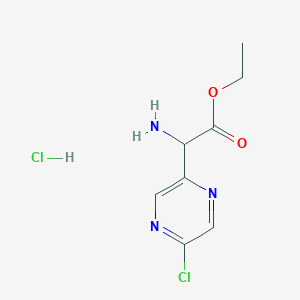
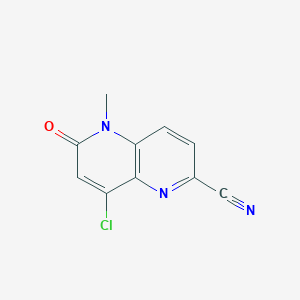
![4,6-Dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13928276.png)

![1-(1-Methyl-1H-benzimidazol-2-yl)-N,N-bis[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine](/img/structure/B13928279.png)
